N-(3-ethoxypropyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
N-(3-ETHOXYPROPYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethoxypropyl group, a furylcarbonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHOXYPROPYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Alkylation: Introduction of the ethoxypropyl group through alkylation reactions.
Acylation: Formation of the furylcarbonyl group via acylation reactions.
Amidation: Coupling of the piperidinecarboxamide moiety through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of N-(3-ETHOXYPROPYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHOXYPROPYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-ETHOXYPROPYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ETHOXYPROPYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The compound may bind to receptors, enzymes, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxypropyl)-N-{[5-(2-fluorophenyl)-2-furyl]methyl}amine
- N-(3-ethoxypropyl)-N-[(5-phenyl-2-furyl)methyl]amine
Uniqueness
N-(3-ETHOXYPROPYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24N2O4 |
---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O4/c1-2-21-11-4-8-17-15(19)13-6-9-18(10-7-13)16(20)14-5-3-12-22-14/h3,5,12-13H,2,4,6-11H2,1H3,(H,17,19) |
InChI Key |
QJKISWRQAMQZSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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